Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Overview
Description
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a chemical compound with the empirical formula C32H12BF24K. It is known for its use in ion-selective electrodes and as a non-coordinating anion in various chemical applications. The compound is characterized by its high molecular weight and the presence of multiple trifluoromethyl groups, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
Potassium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, also known as K[BArF], is primarily used as a component in the preparation of ion-selective electrodes (ISEs) . The compound’s primary targets are the ions that these electrodes are designed to detect.
Mode of Action
K[BArF] interacts with its targets by facilitating the selective passage of specific ions across the electrode membrane . This interaction results in a change in the electrode’s potential, which can be measured and used to determine the concentration of the target ion in a solution .
Result of Action
The primary result of K[BArF]'s action is the generation of a measurable electrical potential in ISEs that corresponds to the concentration of a specific ion in a solution . This allows for the accurate detection and quantification of these ions, which can be crucial in various research and clinical contexts.
Action Environment
The action of K[BArF] can be influenced by various environmental factors. For instance, the performance of ISEs can be affected by changes in temperature, pH, and the presence of other ions . Therefore, these factors must be carefully controlled to ensure the accurate functioning of the electrodes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate typically involves the reaction of Grignard reagents derived from 3,5-bis(trifluoromethyl)phenyl bromide with sodium tetrafluoroborate. The reaction proceeds as follows : [ \text{NaBF}_4 + 4 \text{ArF-MgBr} \rightarrow 4 \text{MgBrF} + \text{NaBArF}_4 ] where ArF represents the 3,5-bis(trifluoromethyl)phenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate primarily undergoes substitution reactions due to the presence of the borate anion. It is also involved in complexation reactions with various cations.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the use of halogenated solvents and are carried out under inert atmosphere conditions to prevent unwanted side reactions.
Complexation Reactions: The compound forms complexes with metal cations in the presence of coordinating solvents like acetonitrile.
Major Products: The major products of these reactions are typically the substituted borate compounds and metal complexes, which are used in various catalytic and analytical applications .
Scientific Research Applications
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Lithium tetrakis(pentafluorophenyl)borate
- Potassium tetrakis(4-chlorophenyl)borate
Comparison: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is unique due to the presence of multiple trifluoromethyl groups, which enhance its stability and non-coordinating properties compared to other similar compounds. For instance, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate shares similar properties but differs in its cation, which can influence its solubility and reactivity in certain applications .
Properties
IUPAC Name |
potassium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.K/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEVYOMQOPNBCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H12BF24K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635670 | |
Record name | Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105560-52-9 | |
Record name | Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: KTFPB acts as an ionic additive in ISE membranes. [] Its incorporation can enhance selectivity, achieve theoretical EMF responses, lower electrode resistance, and improve long-term stability. [] This is particularly beneficial for electrodes based on electrically charged carriers. [] For instance, it significantly improves the performance of nitrite-selective electrodes. []
A: In plasticized PVC membranes, KTFPB, along with the plasticizer, influences the water uptake of the membrane. [, ] Research shows that KTFPB actually decreases water uptake, in contrast to higher plasticizer content which facilitates it. [] Understanding this water uptake mechanism is crucial for optimizing ISE performance.
A: Interestingly, KTFPB can influence the temperature dependence of ISE selectivity. [] Studies using KTFPB as an ion exchanger in PVC membranes for potassium-selective electrodes showed an inverse relationship between the logarithm of the selectivity coefficient for sodium over potassium (log KNa+,K+pot) and temperature. [] This suggests that temperature could be used as a tuning parameter for ISE selectivity.
ANone: While the provided research doesn't explicitly state the molecular formula and weight of KTFPB, its structure can be deduced from its name. It consists of a potassium cation (K+) and a tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion. The anion features a central boron atom with four phenyl rings attached, each substituted with two trifluoromethyl groups.
ANone: Yes, research highlights the use of KTFPB in various ISE applications:
- Phthalate-Selective Electrodes: KTFPB, alongside other additives, was incorporated into PVC membranes with Tin(IV) porphyrins as ionophores for phthalate detection. []
- Pethidine Hydrochloride Selective Electrode: A PVC membrane electrode utilizing a pethidine hydrochloride and KTFPB association complex demonstrated Nernstian response for pethidine hydrochloride. []
- Amantadine Potentiometric Detectors: KTFPB served as a cationic additive in amantadine-selective electrodes, influencing the slope and detection limit depending on the plasticizer used. []
ANone: While the provided research primarily focuses on ISEs, KTFPB finds use in other areas:
- Organometallic Chemistry: KTFPB is used as a reagent in organometallic synthesis. For example, it facilitates chloride abstraction in transition-metal complexes. []
ANone: Effective research on KTFPB and related compounds benefits from:
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